2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
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Overview
Description
2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolotriazine derivatives. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolotriazine core, which is fused with a methoxyphenyl and a methylphenyl group, making it a unique and potentially bioactive molecule.
Preparation Methods
The synthesis of 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the triazolotriazine core.
Substitution: The methoxyphenyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: As a synthetic intermediate for the preparation of other bioactive molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolotriazine core can bind to these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds include other triazolotriazine derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in the substituents attached to the triazolotriazine ring. The unique combination of methoxyphenyl and methylphenyl groups in 2-{[6-(4-METHOXYPHENYL)-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE contributes to its distinct pharmacological profile and potential applications .
Properties
Molecular Formula |
C20H18N6O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18N6O3S/c1-12-3-7-14(8-4-12)21-16(27)11-30-20-24-23-19-22-18(28)17(25-26(19)20)13-5-9-15(29-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,27)(H,22,23,28) |
InChI Key |
PJKMSFFZWJSKFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C(=O)N3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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